molecular formula C17H32BrNO4 B15315282 tert-butyl N-{3-bromo-2-[2-(cyclopropylmethoxy)ethoxy]-2-methylpropyl}-N-ethylcarbamate

tert-butyl N-{3-bromo-2-[2-(cyclopropylmethoxy)ethoxy]-2-methylpropyl}-N-ethylcarbamate

Cat. No.: B15315282
M. Wt: 394.3 g/mol
InChI Key: NQHSKXBKRJQHCW-UHFFFAOYSA-N
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Description

tert-Butyl N-{3-bromo-2-[2-(cyclopropylmethoxy)ethoxy]-2-methylpropyl}-N-ethylcarbamate is a complex organic compound with a variety of applications in scientific research and industry. This compound is characterized by its unique structure, which includes a tert-butyl group, a bromo substituent, and a cyclopropylmethoxyethoxy moiety. Its molecular formula is C16H30BrNO4.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-{3-bromo-2-[2-(cyclopropylmethoxy)ethoxy]-2-methylpropyl}-N-ethylcarbamate typically involves multiple steps. One common route starts with the preparation of the intermediate compounds, such as tert-butyl bromoacetate and cyclopropylmethanol. These intermediates are then subjected to a series of reactions, including etherification, bromination, and carbamate formation, under controlled conditions to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. Common solvents used in these reactions include dichloromethane and ethanol.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-{3-bromo-2-[2-(cyclopropylmethoxy)ethoxy]-2-methylpropyl}-N-ethylcarbamate undergoes various chemical reactions, including:

    Substitution Reactions: The bromo group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions

    Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. Reactions are typically carried out in polar solvents like dimethylformamide (DMF) or acetonitrile.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of carbamate derivatives, while oxidation and reduction can lead to different alcohols or ketones.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl N-{3-bromo-2-[2-(cyclopropylmethoxy)ethoxy]-2-methylpropyl}-N-ethylcarbamate is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biological and medical research, this compound is studied for its potential pharmacological properties. It may act as an intermediate in the synthesis of drugs or as a probe to study biological pathways.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for various applications, including the manufacture of polymers and coatings.

Mechanism of Action

The mechanism of action of tert-butyl N-{3-bromo-2-[2-(cyclopropylmethoxy)ethoxy]-2-methylpropyl}-N-ethylcarbamate involves its interaction with specific molecular targets. The bromo group can participate in nucleophilic substitution reactions, while the carbamate moiety can interact with enzymes or receptors. These interactions can modulate biological pathways, leading to various effects.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl bromoacetate: A simpler compound with a similar bromo and tert-butyl structure.

    tert-Butyl 3-bromopropylcarbamate: Another carbamate derivative with a bromo substituent.

    tert-Butyl 2-bromo-2-methylpropane: A related compound with a tert-butyl and bromo group but lacking the complex ether and carbamate structure.

Uniqueness

tert-Butyl N-{3-bromo-2-[2-(cyclopropylmethoxy)ethoxy]-2-methylpropyl}-N-ethylcarbamate is unique due to its combination of functional groups, which provide a wide range of reactivity and applications. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industry.

Properties

Molecular Formula

C17H32BrNO4

Molecular Weight

394.3 g/mol

IUPAC Name

tert-butyl N-[3-bromo-2-[2-(cyclopropylmethoxy)ethoxy]-2-methylpropyl]-N-ethylcarbamate

InChI

InChI=1S/C17H32BrNO4/c1-6-19(15(20)23-16(2,3)4)13-17(5,12-18)22-10-9-21-11-14-7-8-14/h14H,6-13H2,1-5H3

InChI Key

NQHSKXBKRJQHCW-UHFFFAOYSA-N

Canonical SMILES

CCN(CC(C)(CBr)OCCOCC1CC1)C(=O)OC(C)(C)C

Origin of Product

United States

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